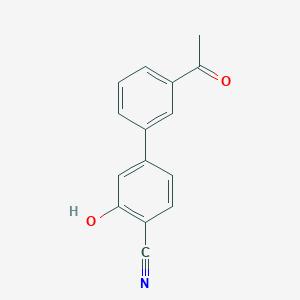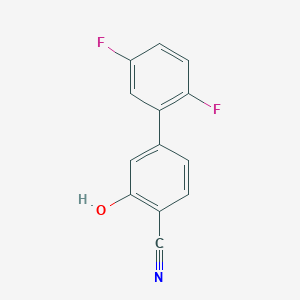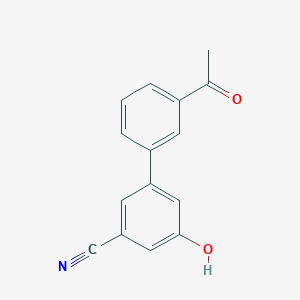
5-(3-Acetylphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Acetylphenyl)-2-cyanophenol, 95% (5-APC-2-CN) is a chemical compound that has recently gained attention for its potential use in various scientific research applications. This compound is a derivative of phenol, an aromatic hydrocarbon, and is composed of a benzene ring with a hydroxyl group and a cyano group attached. It is a white solid at room temperature and has a melting point of 118°C. 5-APC-2-CN has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of applications in research.
Applications De Recherche Scientifique
5-(3-Acetylphenyl)-2-cyanophenol, 95% has been found to have a variety of applications in scientific research. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and aldehyde oxidase (AOX). In addition, it has been used in studies of the regulation of gene expression, as well as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 5-(3-Acetylphenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is thought to act as an inhibitor of several enzymes, including COX-2, LOX, and AOX. These enzymes are involved in the production of prostaglandins, leukotrienes, and other inflammatory mediators, which are thought to be involved in the development of cancer and inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it has been found to inhibit the production of prostaglandins, leukotrienes, and other inflammatory mediators. In addition, it has been found to inhibit the growth of several types of cancer cells, as well as to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments has several advantages, including its relatively simple synthesis, its ability to inhibit several enzymes, and its potential therapeutic applications. However, there are also some limitations to its use, including its potential toxicity and the lack of data regarding its long-term effects.
Orientations Futures
The potential future directions for 5-(3-Acetylphenyl)-2-cyanophenol, 95% include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential uses in the laboratory. Finally, further research into its synthesis and purification methods may be necessary in order to optimize its use in laboratory experiments.
Méthodes De Synthèse
5-(3-Acetylphenyl)-2-cyanophenol, 95% can be synthesized from phenol and sodium cyanide in an aqueous solution. The reaction is carried out at a temperature of 70°C and a pH of 11.5 in the presence of an acid catalyst. The reaction proceeds in several steps, including the formation of an intermediate compound, the addition of the cyano group, and the formation of the final product. The reaction is relatively simple and can be completed in a few hours.
Propriétés
IUPAC Name |
4-(3-acetylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-3-2-4-12(7-11)13-5-6-14(9-16)15(18)8-13/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOYPRCVJMGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684744 |
Source


|
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-2-cyanophenol | |
CAS RN |
1261974-50-8 |
Source


|
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














